Home > Products > Screening Compounds P88410 > N-(4-methoxy-2-methylphenyl)-2-[(E)-3-phenylprop-2-enoxy]benzamide
N-(4-methoxy-2-methylphenyl)-2-[(E)-3-phenylprop-2-enoxy]benzamide -

N-(4-methoxy-2-methylphenyl)-2-[(E)-3-phenylprop-2-enoxy]benzamide

Catalog Number: EVT-5271973
CAS Number:
Molecular Formula: C24H23NO3
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Description: This series of novel amide derivatives were synthesized and evaluated for their antiproliferative activity against the human breast cancer cell line MCF7. []Relevance: These compounds share a similar core structure with N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide, particularly the presence of an amide linkage and aromatic rings. The variations in substituents on these rings provide insights into structure-activity relationships.2. Compound: 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

    Description: This compound is a potent and orally active leukotriene receptor antagonist. It exhibits high affinity for LTD4 receptors and effectively inhibits LTD4-induced bronchoconstriction in guinea pigs. []Relevance: While structurally distinct from N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide, this compound exemplifies the exploration of diverse chemical classes for their potential therapeutic benefits. The study highlights the importance of optimizing structural features to enhance potency and selectivity.3. Compound: Bis-[4-methoxy-3-[3-(4-fluorophenyl)-6-(4-methylphenyl)-2-(aryl)-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d][1,3]thiazol-5-yl]phenyl]methanes

    Description: This series of compounds were synthesized and assessed for their nematicidal and antimicrobial activities. Some compounds demonstrated significant nematicidal activity against Ditylenchus myceliophagus and Caenorhabdites elegans. []Relevance: Although structurally different from N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide, these compounds highlight the exploration of diverse heterocyclic systems for developing new therapeutic agents. This research emphasizes the importance of exploring various biological targets.4. Compound: 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy- N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562) and its O-methylated analogs

    Description: These compounds were investigated to study the impact of alkylamino side chain conformation on binding affinity and intrinsic activity at 5-HT1B receptors. []Relevance: These compounds share structural similarities with N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide, specifically the benzamide core and the presence of an aromatic ring linked to the nitrogen atom. This research highlights the significance of subtle structural changes on receptor binding and functional activity.5. Compound: N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

    Description: This compound acts as a p38 MAP kinase inhibitor and exhibits potent anti-inflammatory effects. It effectively inhibits TNF-α production in vitro and in vivo, demonstrating potential as an anti-rheumatoid arthritis agent. []Relevance: Though structurally distinct from N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide, this compound highlights the pursuit of different chemical scaffolds for therapeutic intervention. This study emphasizes the importance of understanding the structure-activity relationships and selectivity profiles of drug candidates.6. Compound: 3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

    Description: This compound is a selective 5-HT2A receptor antagonist. It demonstrates potent inhibition of serotonin-mediated platelet aggregation and vasoconstriction. [, ]Relevance: This compound shares a similar benzamide core with N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide. The presence of different aromatic and heterocyclic substituents attached to the benzamide core underscores the diversity of chemical structures that can be explored for modulating receptor activity.7. Compound: Venetoclax (ABT-199) and its metabolites

    Description: Venetoclax is a Bcl-2 inhibitor used to treat hematologic malignancies. Its metabolism involves oxidation, sulfation, and nitro reduction. The study also identified a disproportionate human metabolite, M27, formed by CYP3A4. []Relevance: Although structurally different from N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide, this study highlights the importance of understanding drug metabolism and identifying potential active or disproportionate metabolites that might contribute to the drug's overall pharmacological profile.8. Compound: 4-benzyloxy-3,5-dimethoxy-N-[1-(dimethylaminocyclopently)-methyl]benzamide (ORG25543) and (O-[(2-benzyloxyphenyl-3-fluorophenyl)methyl]-L-serine) (ALX1393)

    Description: These compounds are inhibitors of GlyT2, a glycine transporter in neurons. They showed antiallodynia effects in mice models of neuropathic pain. []Relevance: While structurally different from N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide, these compounds demonstrate the potential of targeting neurotransmitter transporters for therapeutic benefit in pain management.

Properties

Product Name

N-(4-methoxy-2-methylphenyl)-2-[(E)-3-phenylprop-2-enoxy]benzamide

IUPAC Name

N-(4-methoxy-2-methylphenyl)-2-[(E)-3-phenylprop-2-enoxy]benzamide

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C24H23NO3/c1-18-17-20(27-2)14-15-22(18)25-24(26)21-12-6-7-13-23(21)28-16-8-11-19-9-4-3-5-10-19/h3-15,17H,16H2,1-2H3,(H,25,26)/b11-8+

InChI Key

BLVPYSVKRPICOZ-DHZHZOJOSA-N

SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=CC=C2OCC=CC3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=CC=C2OCC=CC3=CC=CC=C3

Isomeric SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=CC=C2OC/C=C/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.